2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of the sulfonyl group (-SO2-) and the hexahydrocyclopentapyrazole moiety would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the sulfonyl group. Pyrazoles can undergo a variety of reactions, including substitutions and additions . The sulfonyl group is typically quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Antileishmanial and Antimalarial Activities
The compound has shown potent antileishmanial and antimalarial activities . In particular, one of the derivatives of this compound displayed superior antipromastigote activity, which was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, some of the target compounds elicited better inhibition effects against Plasmodium berghei .
Insecticidal and Acaricidal Activities
The compound has demonstrated good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora . Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus . Some of the target compounds exhibited good insecticidal activities against Plutella xylostella . Interestingly, some of the target compounds exhibited potent anti-aphid activity against Aphis craccivora .
Synthesis of Pyrazole Derivatives
The compound has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . These pyrazoles were synthesized starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .
Study of Fluorescence Effects and Molecular Interactions
The compound has been used in the study of fluorescence effects and molecular interactions in various solvents. This could be relevant for the study of benzo[c][1,2,5]thiadiazol derivatives in designing materials with specific optical properties.
Molecular Docking Studies
The compound has been used in molecular docking studies . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one of the derivatives of this compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Preparation of Safe and Effective Antileishmanial and Antimalarial Agents
The compound may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents . The hydrazine-coupled pyrazole derivatives of this compound have shown promising results in this regard .
Safety And Hazards
properties
IUPAC Name |
11-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-10-15(11(2)18(3)16-10)23(21,22)19-7-8-20-14(9-19)12-5-4-6-13(12)17-20/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGXBVXICJTWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.